17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime
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Overview
Description
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is a synthetic compound derived from the steroidal structure of 17-beta-Hydroxyestr-4-en-3-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime typically involves the oximation of 17-beta-Hydroxyestr-4-en-3-one. The reaction is carried out by reacting 17-beta-Hydroxyestr-4-en-3-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the original ketone.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other steroidal compounds.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related treatments and as an anabolic agent.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime involves its interaction with specific molecular targets. The compound can bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Nandrolone: A synthetic anabolic steroid with a similar structure but different functional groups.
Testosterone: A naturally occurring steroid hormone with a similar core structure.
Estradiol: Another steroid hormone with structural similarities but distinct biological functions.
Uniqueness
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .
Properties
CAS No. |
53290-01-0 |
---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(3E,17S)-13-methyl-3-pyridin-2-yloxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H30N2O2/c1-23-12-11-18-17-8-6-16(25-27-22-4-2-3-13-24-22)14-15(17)5-7-19(18)20(23)9-10-21(23)26/h2-4,13-14,17-21,26H,5-12H2,1H3/b25-16+/t17?,18?,19?,20?,21-,23?/m0/s1 |
InChI Key |
SUUBVPGZEBSFBG-ILQWRCSMSA-N |
Isomeric SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=N5)/CCC34 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34 |
Origin of Product |
United States |
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